molecular formula C10H8N2O4 B1530901 methyl 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate CAS No. 224313-74-0

methyl 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate

Cat. No.: B1530901
CAS No.: 224313-74-0
M. Wt: 220.18 g/mol
InChI Key: XXZMPJQRBSTHCX-UHFFFAOYSA-N
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Description

Methyl 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate is a heterocyclic compound with a unique structure that combines pyridine and pyrimidine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development .

Mechanism of Action

Target of Action

Methyl 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate is a biologically active heterocyclic compound . The primary target of this compound is DNA . DNA is a major target for drugs and some toxic chemicals .

Mode of Action

The interaction of this compound with DNA is noncovalent and it might interact with DNA by a groove mode of binding via hydrogen bonds . This interaction can lead to changes in the DNA structure, potentially affecting the transcription and replication processes.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For instance, the interaction of this compound with DNA was monitored at physiological pH

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminopyridine with ethyl acetoacetate in the presence of a base, followed by cyclization and esterification to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while nucleophilic substitution can introduce various functional groups, leading to a diverse array of derivatives with potential biological activities .

Scientific Research Applications

Medicinal Chemistry

Methyl 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate has been studied for its potential as an anti-cancer agent. Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, in vitro studies demonstrated that the compound induces apoptosis in human cancer cells by activating specific signaling pathways .

Antimicrobial Activity

Recent investigations have highlighted the antimicrobial properties of this compound. It has shown effectiveness against a range of bacteria and fungi, making it a candidate for developing new antimicrobial agents. Studies have reported that the compound disrupts microbial cell membranes, leading to cell death .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit certain enzymes, particularly those involved in metabolic pathways related to cancer and inflammation. For example, it has been found to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis . This inhibition can potentially lead to reduced proliferation of cancer cells.

Organic Synthesis

In organic chemistry, this compound serves as an important intermediate for synthesizing other complex molecules. Its unique structure allows chemists to modify it further to create various derivatives with enhanced biological activities .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated the effects of this compound on breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The mechanism was linked to the activation of caspase pathways leading to apoptosis .

Case Study 2: Antimicrobial Efficacy

In another study focused on antimicrobial properties, researchers tested the compound against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for both strains, demonstrating its potential as a broad-spectrum antimicrobial agent .

Table 1: Summary of Biological Activities

Activity TypeEffectivenessReference
AnticancerInduces apoptosis
AntimicrobialEffective against bacteria
Enzyme InhibitionInhibits DHFR

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate is unique due to its specific combination of functional groups and its ability to undergo diverse chemical reactions. This versatility makes it a valuable compound in various fields of research and industry .

Biological Activity

Methyl 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate, with CAS No. 224313-74-0, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, synthesis, and therapeutic implications based on recent research findings.

Molecular Formula : C₁₀H₈N₂O₄
Molecular Weight : 220.18 g/mol
Structure : The compound features a pyrido-pyrimidine structure that contributes to its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 2-amino-4-methylpyridine with triethyl methanetricarboxylate. This process can be optimized through various chemical modifications to enhance its biological properties, such as analgesic and antiviral activities .

Antiviral Properties

Recent studies have highlighted the compound's potential as an antiviral agent. For instance, derivatives of this compound have shown activity against viruses such as the West Nile Virus and Dengue Virus. Specifically, N-(4-chlorophenethyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide was identified as a promising candidate due to its low cytotoxicity and high antiviral efficacy .

Analgesic Effects

Research has also focused on the analgesic properties of related compounds. Modifications at the pyridine moiety have been shown to enhance analgesic activity significantly. For example, para-substituted derivatives demonstrated superior effects compared to standard analgesics like Piroxicam and Nabumetone in preclinical models .

The biological activity of this compound is believed to involve interactions with specific molecular targets. Molecular docking studies suggest that these compounds can inhibit key enzymes or receptors involved in viral replication or pain pathways. For instance, they may disrupt the binding of immune checkpoint proteins like PD-1/PD-L1, which is crucial for immune evasion by tumors .

Research Findings

A summary of key findings from various studies is presented in the following table:

Study Focus Findings
Analgesic ActivityEnhanced analgesic effects in para-substituted derivatives; superior to Piroxicam.
Antiviral ActivityLow cytotoxicity; effective against West Nile Virus and Dengue Virus.
Molecular DockingConfirmed interaction with PD-L1; potential for immune modulation.

Case Studies

  • Analgesic Efficacy : In a study using the "acetic acid writhing" model for pain assessment, modified derivatives showed significant reductions in pain responses compared to untreated controls.
  • Antiviral Screening : Compounds derived from methyl 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine were tested against several viruses, demonstrating promising antiviral activity with minimal cytotoxic effects on human cells.

Properties

IUPAC Name

methyl 2-hydroxy-4-oxopyrido[1,2-a]pyrimidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O4/c1-16-10(15)7-8(13)11-6-4-2-3-5-12(6)9(7)14/h2-5,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXZMPJQRBSTHCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=C2C=CC=CN2C1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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